3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of hydroxy and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-hydroxy-2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a model compound for studying chalcone reactivity.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one stands out due to its unique combination of hydroxy and methoxy groups, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61821-27-0 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-1,3-bis(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-14-8-4-12(5-9-14)16(19)18(23-3)17(20)13-6-10-15(22-2)11-7-13/h4-11,19H,1-3H3 |
InChI Key |
LXBQPWMKUCQCMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.